Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is classified as a next-generation BTK inhibitor and plays a significant role in scientific research, particularly in the study of autoimmune and inflammatory diseases []. Remibrutinib is distinct from first-generation BTK inhibitors due to its enhanced selectivity for BTK, which is achieved through binding to an inactive conformation of the enzyme []. This characteristic distinguishes it from other covalent BTK inhibitors that exhibit suboptimal kinase selectivity and are primarily used in oncology [].
Remibrutinib, also known as LOU064, is a highly selective and potent covalent inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily investigated for its therapeutic potential in treating B-cell malignancies and autoimmune diseases due to its ability to inhibit BTK-dependent signaling pathways. This compound has shown promise in preclinical and clinical studies, demonstrating effective inhibition of B-cell receptor signaling, which is crucial in various immune responses.
Remibrutinib was developed as part of a broader effort to create targeted therapies for conditions such as multiple sclerosis and other autoimmune disorders. It belongs to the class of small-molecule inhibitors that specifically target BTK, a non-receptor tyrosine kinase involved in B-cell development and function. The compound is classified under covalent inhibitors due to its irreversible binding mechanism with the BTK enzyme.
The synthesis of Remibrutinib involves several key steps that utilize various chemical reactions. A comprehensive synthetic route includes:
The molecular structure of Remibrutinib can be described as follows:
The precise arrangement of atoms within the molecule allows for effective interaction with the active site of BTK, facilitating its role as an inhibitor .
Key chemical reactions involved in the synthesis of Remibrutinib include:
Each reaction step is optimized for yield and efficiency, utilizing catalysts and specific reaction conditions to achieve desired outcomes .
Remibrutinib functions by covalently binding to cysteine residue C481 in the BTK enzyme. This irreversible binding inhibits BTK activity, leading to reduced signaling through pathways critical for B-cell activation and proliferation. The mechanism involves:
This mechanism underlies its therapeutic potential in treating diseases characterized by dysregulated B-cell activity .
Key physical and chemical properties of Remibrutinib include:
These properties are crucial for determining the appropriate formulation strategies for clinical applications .
Remibrutinib has several scientific applications:
The ongoing research into Remibrutinib's efficacy and safety profiles continues to expand its potential applications in both therapeutic and diagnostic domains.
Bruton tyrosine kinase (BTK), a cytoplasmic non-receptor tyrosine kinase in the Tec family, coordinates signaling pathways critical for B-cell development, Fc receptor activation, and innate immune responses. Remibrutinib (LOU064) is a potent small-molecule inhibitor (IC₅₀ = 1.3 nM) that covalently binds BTK, suppressing its enzymatic activity and downstream signaling cascades [1] [5]. BTK activation requires phosphorylation at tyrosine residues Y551 (by Src-family kinases) and Y223 (autophosphorylation), enabling PLCγ2 recruitment and calcium mobilization [7]. Remibrutinib selectively targets BTK’s inactive conformation, a state where the conserved cysteine residue (Cys481) becomes accessible for covalent modification. This unique binding mode disrupts BTK’s transition to an active state, preventing phosphorylation of PLCγ2 and subsequent NF-κB and NFAT activation [1] [6].
Table 1: Key Biochemical Properties of Remibrutinib
Parameter | Value | Experimental Context |
---|---|---|
BTK IC₅₀ | 1.3 nM | In vitro kinase assay |
Plasma Stability (human) | >120 min | Human whole blood incubation |
BTK Occupancy (EC₉₀) | 1.6 mg/kg | Rat collagen-induced arthritis |
Blood BTK Inhibition (IC₅₀) | 0.023 μM | Ex vivo human basophil assay |
Remibrutinib employs a Michael addition reaction to form an irreversible covalent bond with BTK’s Cys481. Its acrylamide warhead connects to an aminopyrimidine hinge-binding scaffold via a flexible four-bond linker, enabling optimal positioning for nucleophilic attack [1] [5]. Despite linker flexibility, remibrutinib achieves sub-nanomolar potency due to:
Selectivity profiling across 395 kinases revealed minimal off-target activity. Remibrutinib inhibits only BTK and its homologs BMX (IC₅₀ = 0.8 nM) and TEC (IC₅₀ = 5.2 nM), attributable to shared cysteine residues near the ATP-binding pocket [1] [5]. No activity was observed against GPCRs, nuclear receptors, or ion channels.
Table 2: Selectivity Profile of Remibrutinib
Kinase | IC₅₀ (nM) | Cysteine Position | Homology vs. BTK |
---|---|---|---|
BTK | 1.3 | C481 | 100% |
BMX | 0.8 | C496 | 85% |
TEC | 5.2 | C502 | 78% |
EGFR | >10,000 | None | <30% |
Remibrutinib’s structure integrates three pharmacophores critical for its inhibitory profile:
SAR studies demonstrated:
Remibrutinib exhibits irreversible inhibition kinetics confirmed by:
By inhibiting BTK, remibrutinib disrupts signaling in multiple immune cell types:
B-Cell Receptor (BCR) Pathway
FcεRI Pathway (Mast Cells/Basophils)
FcγR Pathway (Macrophages/Neutrophils)
Table 3: Cellular Pharmacodynamic Effects of Remibrutinib
Cell Type | Signaling Pathway | Key Inhibited Output | Potency (IC₅₀) |
---|---|---|---|
B cells | BCR | Anti-IgM-induced proliferation | 2.1 nM |
Basophils | FcεRI | IgE-dependent CD63 expression | 4.7 nM |
Mast cells | FcεRI | β-hexosaminidase release | 3.9 nM |
Macrophages | FcγR | TNF-α production | 8.2 nM |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: